molecular formula C15H11F3N2O3 B1680091 NS1652 CAS No. 1566-81-0

NS1652

Numéro de catalogue: B1680091
Numéro CAS: 1566-81-0
Poids moléculaire: 324.25 g/mol
Clé InChI: CTNQAPPDQTYTHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NS1652 est un inhibiteur réversible de la conductance anionique qui bloque les canaux chlorure. Il a une IC50 de 1,6 micromolaire dans les globules rouges humains et murins . Ce composé est connu pour sa capacité à inhiber la conductance chlorure et est principalement utilisé dans la recherche scientifique.

Applications De Recherche Scientifique

Biomedical Research Applications

  • Neuroinflammation Studies :
    • NS1652 has shown promise in research related to neuroinflammation, particularly in microglial activation. It inhibits the expression of inducible nitric oxide synthase, reducing nitric oxide production, which is critical in preventing neurotoxicity associated with neurodegenerative diseases.
  • Sickle Cell Disease :
    • The compound has been tested for its effects on red blood cells, particularly in sickle cell anemia. This compound significantly lowers potassium chloride loss from deoxygenated sickle cells, which helps mitigate the volume depletion that exacerbates hemoglobin S polymerization . It has been demonstrated that this compound is well tolerated in vivo and effectively decreases red cell anion conductance .
  • Chloride Channel Inhibition :
    • In studies involving normal and sickle red blood cells, this compound has been shown to inhibit chloride conductance effectively. The IC50 value for this inhibition was found to be approximately 620 nM, indicating its potency as a chloride channel blocker . Its reversible inhibition mechanism distinguishes it from other compounds like DIDS, which exhibit irreversible effects on chloride conductance .

Comparative Analysis with Other Compounds

This compound shares similarities with other chloride channel blockers but is unique due to its specific inhibitory profile and non-toxic nature. Below is a comparative table highlighting this compound alongside other notable chloride channel inhibitors:

Compound NameMechanism of ActionUnique Features
This compoundChloride channel blockerSelective action with low toxicity
Niflumic AcidChloride channel blockerNon-steroidal anti-inflammatory properties
DIDSAnion transport inhibitorBroad-spectrum inhibition across multiple ion channels

Study on Sickle Cell Erythrocytes

In a controlled study, this compound was applied to human sickle erythrocytes to assess its impact on anion conductance. Results showed that at a concentration of 20 μM, this compound reduced K+ efflux significantly while maintaining K+ conductance levels. This suggests its potential utility in therapeutic strategies aimed at controlling volume loss in sickle cell patients .

Neuroinflammatory Pathways

Another study focused on the neuroprotective effects of this compound revealed that it could inhibit microglial activation effectively. By reducing nitric oxide production, the compound demonstrated potential as a therapeutic agent for conditions characterized by excessive neuroinflammation.

Mécanisme D'action

Target of Action

NS1652, also known as “NS-1652” or “9B8X1YC8U2” or “Anthranilic acid, N-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)-”, is a reversible anion conductance inhibitor . Its primary target is the chloride channel in human and mouse red blood cells . The chloride channel plays a crucial role in maintaining the volume and ion balance within cells .

Mode of Action

This compound interacts with its target, the chloride channel, by blocking it . This inhibition of the chloride conductance results in a decrease in the net loss of potassium chloride (KCl) from deoxygenated sickle cells .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in ion transport across the cell membrane, particularly those involving chloride ions . By inhibiting the chloride conductance, this compound reduces the net efflux of potassium chloride (KCl) from deoxygenated sickle cells . This action can help prevent the decrease in intracellular volume, which in turn can reduce the rate of hemoglobin S (HbS) polymerization, a key factor in sickle cell anemia .

Pharmacokinetics

It has been demonstrated that this compound is well-tolerated in mice and can effectively decrease red cell anion conductance in vivo .

Result of Action

The primary molecular effect of this compound’s action is the reduction of the net KCl loss from deoxygenated sickle cells . This leads to a decrease in the rate of HbS polymerization, which can help prevent the formation of sickle cells . On a cellular level, this compound causes increasing hyperpolarization due to inhibition of the chloride conductance in normal erythrocytes .

Action Environment

The action of this compound can be influenced by environmental factors such as oxygen tension. For instance, the compound’s ability to lower the net KCl loss is particularly beneficial in conditions of low oxygen tension, which is a common environment for red blood cells .

Méthodes De Préparation

La synthèse de NS1652 implique plusieurs étapes, notamment la préparation de composés intermédiaires et la réaction de couplage finale. Les voies de synthèse détaillées et les conditions réactionnelles sont propriétaires et ne sont pas largement publiées. On sait que le composé peut être synthétisé en laboratoire en utilisant des techniques de synthèse organique standard

Analyse Des Réactions Chimiques

NS1652 subit diverses réactions chimiques, notamment :

    Réduction : Le composé peut être réduit, mais les réactifs et les conditions spécifiques ne sont pas couramment rapportés.

    Substitution : this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels.

Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en inhibant les canaux chlorure, réduisant ainsi la conductance chlorure dans les cellules. Cette inhibition entraîne des modifications du volume cellulaire et du transport ionique, ce qui peut avoir divers effets physiologiques. Les cibles moléculaires de this compound comprennent les canaux chlorure dans les globules rouges et d'autres types de cellules .

Comparaison Avec Des Composés Similaires

NS1652 est unique en son genre en raison de son inhibition spécifique de la conductance chlorure avec une IC50 relativement faible. Les composés similaires comprennent :

    Acide niflumique : Un bloqueur des canaux chlorure ayant des propriétés analgésiques et anti-inflammatoires.

    Acide flufénamique : Un autre bloqueur des canaux chlorure utilisé dans les troubles musculo-squelettiques et articulaires.

    DCPIB : A potent inhibitor of volume-regulated anion channels.

This compound se distingue par son action spécifique sur les canaux chlorure et ses applications thérapeutiques potentielles dans des affections comme l'anémie falciforme.

Activité Biologique

NS1652 is a novel compound primarily recognized for its role as an anion conductance inhibitor, particularly in the context of sickle cell disease (SCD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on red blood cell (RBC) physiology, and relevant research findings.

This compound functions by inhibiting chloride conductance in red blood cells. This inhibition is crucial for reducing the dehydration of sickle cells, which is a significant factor in the pathophysiology of SCD. The compound targets the Gardos channel, a potassium channel that, when activated, leads to potassium loss and subsequent water efflux from the cells, exacerbating sickling and vaso-occlusive crises.

In Vitro Studies

  • Chloride Conductance Inhibition : this compound has been shown to effectively reduce net KCl loss from deoxygenated sickle cells. This effect helps maintain cell volume and prevents dehydration, which is critical in managing SCD symptoms .
  • Cation Permeability : Studies indicate that this compound modulates cation movements across RBC membranes. In experiments involving RBCs from patients with cryohydrocytosis, this compound demonstrated an ability to alter cation conductance, suggesting its potential utility in treating conditions associated with altered ion transport .
  • Effects on Hemolysis : Research indicates that this compound can impact hemolytic parameters in SCD patients by stabilizing red blood cell membranes and reducing the frequency of hemolysis episodes .

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds targeting similar pathways.

CompoundMechanism of ActionClinical StatusNotable Effects
This compoundAnion conductance inhibitorEarly clinical studiesReduces RBC dehydration
SenicapocGardos channel blockerPhase III trialsImproves hemoglobin levels
ClotrimazoleAntifungal with ion transport effectsInvestigationalModulates potassium channels

Case Studies

  • Patient Responses : In a case series involving patients with SCD treated with anion conductance inhibitors including this compound, notable improvements in RBC hydration and reductions in vaso-occlusive episodes were observed. These findings highlight the potential for this compound to serve as a therapeutic option in SCD management .
  • Mechanistic Insights : A study focusing on cryohydrocytosis demonstrated that treatment with this compound led to significant alterations in cation fluxes, suggesting its role in modulating membrane permeability and ion homeostasis under pathological conditions .

Propriétés

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)9-4-3-5-10(8-9)19-14(23)20-12-7-2-1-6-11(12)13(21)22/h1-8H,(H,21,22)(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNQAPPDQTYTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566-81-0
Record name NS 1652
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NS-1652
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8X1YC8U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NS1652
Reactant of Route 2
Reactant of Route 2
NS1652
Reactant of Route 3
Reactant of Route 3
NS1652
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
NS1652
Reactant of Route 5
Reactant of Route 5
NS1652
Reactant of Route 6
Reactant of Route 6
NS1652

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.